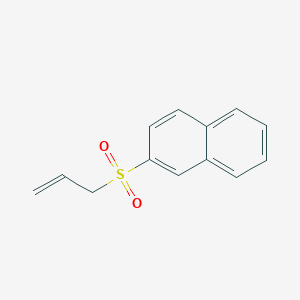

2-(Allylsulfonyl)naphthalene

Description

2-(Allylsulfonyl)naphthalene (CAS: 23654-93-5) is a sulfone derivative featuring a naphthalene backbone substituted with an allylsulfonyl group at the 2-position. This compound is synthesized via magnesium-mediated coupling reactions between sulfonyl chlorides and aromatic substrates, as demonstrated in recent methodologies . Unlike crystalline sulfones, this compound exists as a colorless oil at room temperature, attributed to the steric and electronic effects of the allyl group. Its structure is confirmed by $ ^1 \text{H} $ and $ ^{13}\text{C} $ NMR spectroscopy, which reveals characteristic resonances for the allyl (-SO$ _2 $-CH$ _2 $-CH=CH$ _2 $) and naphthalene moieties .

Properties

Molecular Formula |

C13H12O2S |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

2-prop-2-enylsulfonylnaphthalene |

InChI |

InChI=1S/C13H12O2S/c1-2-9-16(14,15)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2 |

InChI Key |

DBNDUKDYRPXXJT-UHFFFAOYSA-N |

SMILES |

C=CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Physical State : The allyl group’s unsaturation and branching likely reduce intermolecular forces, resulting in a liquid state for this compound, whereas methyl and hexyl derivatives form solids .

- Melting Points : Longer alkyl chains (e.g., hexyl in 4w) generally increase melting points compared to methyl groups, but polymorphism or crystallinity differences may explain the dual melting points reported for 4w (90–92°C and 46–47°C) .

- Spectral Data : All compounds show distinct $ ^1 \text{H} $ NMR signals for their substituents. For example, the allyl group in this compound exhibits vinyl proton resonances (~5–6 ppm), absent in methyl or hexyl analogues .

Stability and Reactivity

The allyl group may confer unique reactivity, such as susceptibility to radical or electrophilic addition at the double bond. In contrast, saturated alkyl sulfones (e.g., 4w) are more chemically inert. No direct toxicity data are available for this compound, but related naphthalene derivatives (e.g., methylnaphthalenes) exhibit moderate toxicity, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.